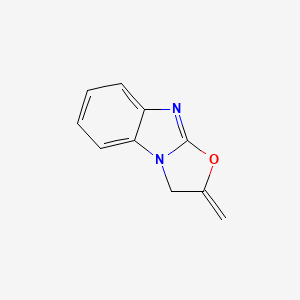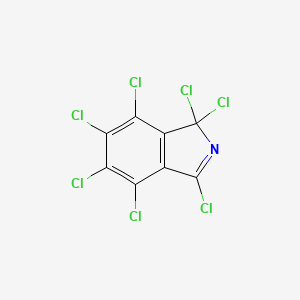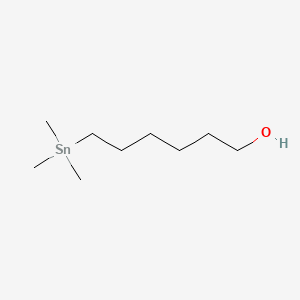
1,2-Benzenediol, 3,6-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 3,6-dinitro- is an organic compound with the molecular formula C6H4N2O6 It is a derivative of 1,2-benzenediol (catechol) where two nitro groups are substituted at the 3 and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 3,6-dinitro- can be synthesized through a multi-step process. One common method involves the nitration of 1,2-benzenediol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the 3 and 6 positions .
Industrial Production Methods: Industrial production of 1,2-benzenediol, 3,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1,2-Benzenediol, 3,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are commonly used
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted catechols
科学的研究の応用
1,2-Benzenediol, 3,6-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacteria.
Medicine: Potential use in developing pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,2-benzenediol, 3,6-dinitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial and other biological effects .
類似化合物との比較
1,2-Benzenediol (Catechol): The parent compound with hydroxyl groups at the 1 and 2 positions.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at the 1 and 3 positions.
1,4-Benzenediol (Hydroquinone): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenediol, 3,6-dinitro- is unique due to the presence of nitro groups at the 3 and 6 positions, which impart distinct chemical reactivity and biological activity compared to its isomers and other derivatives .
特性
CAS番号 |
53816-91-4 |
|---|---|
分子式 |
C6H4N2O6 |
分子量 |
200.11 g/mol |
IUPAC名 |
3,6-dinitrobenzene-1,2-diol |
InChI |
InChI=1S/C6H4N2O6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H |
InChIキー |
WQVRLADNOSJVJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)


![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)








![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)

